molecular formula C20H21N3O4S B2757362 3-(1-(benzylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034261-15-7

3-(1-(benzylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2757362
CAS No.: 2034261-15-7
M. Wt: 399.47
InChI Key: DCEXNELZTQYZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(benzylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and organic synthesis

Scientific Research Applications

3-(1-(benzylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(benzylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of quinazoline derivatives with benzylsulfonyl piperidine under specific conditions. The reaction often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(benzylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 3-(1-(benzylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its wide range of biological activities.

    Benzylsulfonyl derivatives: Compounds with similar functional groups that exhibit comparable chemical properties.

Uniqueness

3-(1-(benzylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione stands out due to its unique combination of the quinazoline core and benzylsulfonyl piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(1-benzylsulfonylpiperidin-4-yl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-19-17-8-4-5-9-18(17)21-20(25)23(19)16-10-12-22(13-11-16)28(26,27)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEXNELZTQYZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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